Antimycobacterial Activity of the 4-Methyl-1,2,3-thiadiazole Core: Class-Level Potency Baseline
The 4-methyl-1,2,3-thiadiazole scaffold demonstrates potent antimycobacterial activity in hydrazone and sulfonyl hydrazone derivatives. Fifteen 4-methyl-1,2,3-thiadiazole-based hydrazones exhibited MIC values of 0.07–0.32 µM against M. tuberculosis H37Rv, with the most potent compound (4-hydroxy-3-methoxyphenyl hydrazone 3d) achieving MIC = 0.0730 µM and selectivity indices >2900 against human HEK-293T and murine CCL-1 cell lines [1]. While direct data for the target azetidine-carbonyl compound are not yet published, this establishes the core's capacity for sub-micromolar target engagement. Procurement of the oxolan-3-yl methoxy azetidine analog is warranted to evaluate whether the azetidine linker and oxolan ether further improve potency or selectivity relative to the hydrazone series.
| Evidence Dimension | Antimycobacterial MIC (M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Not yet reported for this specific compound |
| Comparator Or Baseline | 4-Methyl-1,2,3-thiadiazole hydrazone derivative 3d: MIC = 0.0730 µM |
| Quantified Difference | Baseline only; target data pending |
| Conditions | In vitro MIC assay against M. tuberculosis H37Rv; cytotoxicity assessed via MTT assay against HEK-293T and CCL-1 cells |
Why This Matters
Establishes a quantifiable potency floor for the thiadiazole core, enabling rational comparison when experimental data for the target compound become available.
- [1] Angelova VT, Valcheva V, Vassilev NG, et al. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Antibiotics. 2022;11(5):562. DOI: 10.3390/antibiotics11050562. View Source
